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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The AAA+ ATPase p97 (also known as VCP) is a critical regulator of cellular protein

homeostasis, playing a key role in pathways such as the ubiquitin-proteasome system (UPS),

endoplasmic reticulum-associated degradation (ERAD), and autophagy. Its central role in these

processes has made it an attractive therapeutic target for various diseases, including cancer.

M410 (also known as ML240) has emerged as a potent and selective inhibitor of p97, offering a

valuable tool for studying its complex biology and for the development of novel therapeutics.

This guide provides a comprehensive comparison of M410 with other notable p97 inhibitors,

supported by experimental data and detailed protocols.

Performance Comparison of p97 Inhibitors
M410 distinguishes itself through its high potency and selectivity for p97. The following table

summarizes the in vitro potency of M410 and other well-characterized p97 inhibitors against

the p97 ATPase activity.
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Inhibitor Alias Type IC50 (nM)

M410 ML240 ATP-competitive 100 - 110[1][2]

ML241 - ATP-competitive 100[2]

CB-5083 - ATP-competitive 11[3]

NMS-873 - Allosteric 30[3]

DBeQ - ATP-competitive 1500[3]

CB-5339 - ATP-competitive <30

Selectivity Profile of M410
A critical aspect of a chemical probe is its selectivity for the intended target. M410 has

demonstrated a favorable selectivity profile. In a screen against a panel of approximately 170

protein kinases, M410 at a concentration of 20 µM showed significant inhibition (>50%) of only

three kinases: PIP5K3, JAK1 JH2 (a pseudokinase domain), and DNA-PK.[1][4] This high

degree of selectivity minimizes off-target effects, making it a reliable tool for specifically probing

p97 function.

Experimental Protocols
To facilitate the validation and application of M410 in a research setting, detailed protocols for

key experiments are provided below.

p97 ATPase Inhibition Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of p97.

Materials:

Recombinant human p97 protein

ATP

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT
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Test compounds (e.g., M410) dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

96-well microplates

Procedure:

Prepare a reaction mixture containing assay buffer and recombinant p97 protein at a final

concentration of 10 nM.

Add the test compounds at various concentrations to the reaction mixture. Include a DMSO

control.

Initiate the reaction by adding ATP to a final concentration of 1 mM.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is

that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

Human cancer cell line (e.g., HCT116)

Cell culture medium and supplements

Test compounds (e.g., M410) dissolved in DMSO
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Phosphate-buffered saline (PBS) with protease inhibitors

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

SDS-PAGE and Western blotting reagents

Anti-p97 antibody

Procedure:

Culture HCT116 cells to ~80% confluency.

Treat the cells with the test compound at the desired concentration or with DMSO as a

vehicle control for 2 hours.

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by

cooling at room temperature for 3 minutes.

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction

from the precipitated proteins.

Transfer the supernatant to new tubes.

Analyze the amount of soluble p97 in each sample by SDS-PAGE and Western blotting

using an anti-p97 antibody.

Quantify the band intensities and plot the fraction of soluble p97 as a function of temperature

to generate melting curves. A shift in the melting curve to a higher temperature in the

presence of the compound indicates target engagement.

p97 Signaling Pathways
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p97 functions as a segregase, utilizing the energy from ATP hydrolysis to remodel or unfold

ubiquitinated proteins, thereby regulating diverse cellular processes. Below are diagrams of

key signaling pathways involving p97.

Caption: p97 in the ERAD Pathway.

Caption: p97 in the Ubiquitin-Proteasome System.

Caption: p97's Role in Autophagy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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